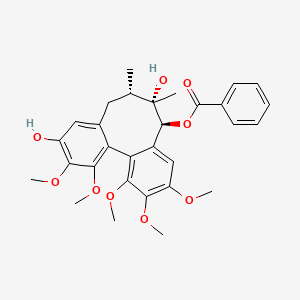

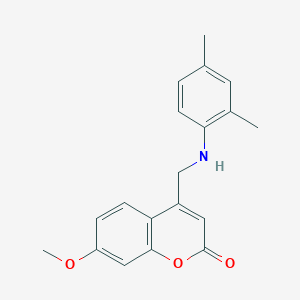

Schisantherin E

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

Schisantherin A and its analogs have been the focus of synthesis studies aimed at understanding their complex molecular structures and enhancing their biological activities. Techniques such as Yamaguchi esterification have been employed for the efficient synthesis of Schisantherin A derivatives, indicating the potential pathways for Schisantherin E synthesis as well (Venkanna et al., 2016).

Molecular Structure Analysis

The molecular structure of Schisantherin A, closely related to this compound, involves dibenzocyclooctadiene lignan monomers with configurations and conformations established through spectroscopic methods and chemical degradation studies. These findings lay the groundwork for understanding the structure of this compound (Liu et al., 1976).

Chemical Reactions and Properties

Schisantherin A's reaction with carboxylic acids under specific conditions, such as microwave irradiation, to produce new esters highlights the reactive nature of these compounds, suggesting similar reactivity for this compound (Schobert et al., 2008). This reactivity is essential for the development of pharmacologically active derivatives.

Physical Properties Analysis

While specific studies on this compound's physical properties are not directly available, research on similar compounds indicates that these lignans possess distinctive physical characteristics conducive to their biological activities. Their solubility, crystalline structure, and molecular weight significantly affect their pharmacokinetic profiles and bioavailability.

Chemical Properties Analysis

The chemical properties of Schisantherin A, such as its ability to undergo oxidation, reduction, methylation, and conjugation reactions, provide a basis for understanding the chemical behavior of this compound. These reactions are crucial for the metabolic transformation and bioactivity of this compound in biological systems (Feng et al., 2020).

科学的研究の応用

Anti-Inflammatory Properties

Schisantherin A, a compound related to Schisantherin E, has demonstrated significant anti-inflammatory effects. In a study on RAW 264.7 cells, it was found to reduce levels of inflammatory markers like TNF-α, IL-6, NO, and PGE2, and inhibit the activation of the NF-κB and MAPK signaling pathways (Ci et al., 2010).

Neuroprotection

Schisantherin A has shown promise in neuroprotection, particularly in the context of Parkinson's disease. It protected against 6-OHDA-induced dopaminergic neuron damage in zebrafish and SH-SY5Y cells by regulating intracellular ROS and NO levels and inhibiting MAPKs, PI3K/Akt, and GSK3β pathways (Zhang et al., 2015).

Antioxidant and Antiapoptotic Effects

The compound has shown a range of pharmacological effects, including anti-Parkinson, anti-inflammatory, liver protection, ischemia-reperfusion injury protection, suppression of osteoclast formation, and improvement in learning and memory. These effects are linked to its antioxidant, anti-inflammatory, and antiapoptotic properties, acting through pathways like MAPK, NF-κB, AKT/GSK3β, and PI3K/AKT (Xiao et al., 2022).

Protection Against Liver Ischemia-Reperfusion Injury

In a study on a hepatic ischemia-reperfusion (I/R) model in mice, Schisantherin A exhibited protective effects, improving liver function, reducing oxidative/nitrosative stress, attenuating inflammation, and reducing cell apoptosis. The underlying mechanism involved the inhibition of the MAPK signaling pathway (Zheng et al., 2017).

Anti-Tumor Activity

Schisantherin A has shown anti-proliferation effects on gastric cancer cell lines. It induced cell cycle arrest, apoptosis, and inhibited migration. The mechanism involves ROS-dependent JNK phosphorylation and Nrf2 inhibition (Wang et al., 2020).

Metabolic Pathways

A study identified 60 metabolites of Schisantherin A, including 48 phase-I and 12 phase-II metabolites, indicating involvement in hepatic and extra-hepatic metabolic pathways. The metabolic pathways mainly include oxidation, reduction, methylation, and conjugation (Feng et al., 2020).

Renal Protection

Schisantherin A was found to protect renal tubular epithelial cells from hypoxia/reoxygenation injury by activating the PI3K/Akt signaling pathway, thereby reducing ROS levels, inflammation, and cell apoptosis (Gong & Wang, 2018).

Improvement in Learning and Memory

In mice with D-galactose-induced learning and memory impairment, Schisantherin A significantly improved cognitive function. It enhanced antioxidant capacity and regulated gene expressions related to learning and memory in the hippocampus (Liu et al., 2018).

Safety and Hazards

作用機序

Target of Action

Schisantherin E is a primary active compound within the widely used traditional medicinal plant Schisandra chinensis . It exhibits sedative, hypnotic, anti-aging, antioxidant, and immunomodulatory properties .

Mode of Action

Studies on related compounds like schisandrin have shown that they can induce the activation of the pi3k/akt pathway and concurrently inhibit nox2 expression

Biochemical Pathways

This compound likely affects several biochemical pathways. For instance, Schisandrin, a related compound, has been shown to interact with the PI3K/Akt pathway . It also is involved in the regulation of inflammatory signaling pathways and the mitigation of production and release of inflammatory factors such as TNF-α, IL-6, IL-1β, NO, PGE2 .

Pharmacokinetics

It’s known that the bioavailability of schisandrin, a related compound, is largely affected by hepatic and intestinal first-pass metabolism, which limits its clinical efficacy . Schisandrin exhibits a swift absorption and elimination profile in vivo (T max = 2.07 h, t 1/2 = 9.48 h) .

Result of Action

Related compounds like schisandrin have been shown to have various effects, including reducing serum levels of inflammatory factors tumor necrosis factor alpha (tnf-α) and il-6 within the hippocampus and colon .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the quality of Schisandra chinensis, from which this compound is derived, is closely related to environmental factors, such as regional climate and soil conditions . Therefore, these factors could potentially influence the action of this compound.

特性

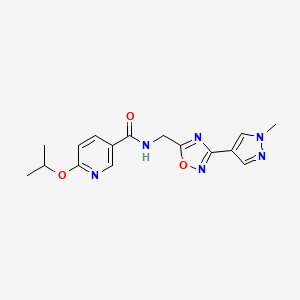

IUPAC Name |

[(8S,9S,10S)-9,14-dihydroxy-3,4,5,15,16-pentamethoxy-9,10-dimethyl-8-tricyclo[10.4.0.02,7]hexadeca-1(16),2,4,6,12,14-hexaenyl] benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H34O9/c1-16-13-18-14-20(31)24(35-4)26(37-6)22(18)23-19(15-21(34-3)25(36-5)27(23)38-7)28(30(16,2)33)39-29(32)17-11-9-8-10-12-17/h8-12,14-16,28,31,33H,13H2,1-7H3/t16-,28-,30-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNXDFTKQSCEJGE-DSASHONVSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=CC(=C(C(=C2C3=C(C(=C(C=C3C(C1(C)O)OC(=O)C4=CC=CC=C4)OC)OC)OC)OC)OC)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CC2=CC(=C(C(=C2C3=C(C(=C(C=C3[C@@H]([C@@]1(C)O)OC(=O)C4=CC=CC=C4)OC)OC)OC)OC)OC)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H34O9 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

538.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q & A

Q1: What makes Schisantherin E unique in terms of its interaction with Cytochrome P450 enzymes?

A: this compound demonstrates a remarkable selectivity for Cytochrome P450 3A5 (CYP3A5) compared to the closely related CYP3A4 isoform. [, ] While both enzymes share 84% sequence identity, this compound exhibits a significantly higher catalytic efficiency with CYP3A5. [] This selectivity makes it a valuable probe for studying CYP3A5 activity. []

Q2: How does this compound interact with CYP3A5 at a molecular level?

A: Computational studies combining molecular docking, molecular dynamics simulations, and binding free energy calculations have shed light on the interaction between this compound and CYP3A4/CYP3A5. [] Key findings reveal:

- Hydrogen bonding: Glutamic acid at position 374 (Glu374) in CYP3A5 forms a direct hydrogen bond with this compound. In contrast, Serine 119 (Ser119) mediates this interaction in CYP3A4. []

- Water-mediated interactions: A water molecule situated between the B-C loop and the I helix of the enzymes participates in distinct hydrogen-bonding networks with this compound, further influencing the binding differences between CYP3A4 and CYP3A5. []

- Hydrophobic interactions: Residue variations between CYP3A4 (Phe108, Leu210) and CYP3A5 (Leu108, Phe210) lead to conformational changes in the Phe-cluster residues, notably Phe213 and Phe215. These changes strengthen hydrophobic interactions with this compound in CYP3A5. []

Q3: What is the significance of the structural differences between this compound and other Schisandra lignans like Schisantherin A, B, C, and D?

A: While Schisantherin A, B, C, and D have shown efficacy in lowering serum glutamic-pyruvic transaminase (GPT) levels in hepatitis models, this compound, alongside Deoxyschisandrin, did not exhibit this activity. [, ] This suggests that structural variations within this family of lignans significantly impact their biological activities and target interactions. Further research is needed to fully elucidate the structure-activity relationships governing these compounds.

Q4: How is this compound metabolized?

A: CYP3A5 specifically catalyzes the 2-O-demethylation of this compound, resulting in a major metabolite: 2-O-demethylated this compound. [] This metabolic reaction highlights the selective interaction between this compound and CYP3A5.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-(tert-Butoxycarbonyl)-8-azaspiro[4.5]decane-1-carboxylic acid](/img/structure/B2480133.png)

![2-[(2-Fluorophenyl)sulfonyl]acetohydrazide](/img/structure/B2480139.png)

![N-[3-(6-azepan-1-ylpyridazin-3-yl)phenyl]-3,4-dimethoxybenzenesulfonamide](/img/structure/B2480140.png)

![7-(4-acetylpiperazine-1-carbonyl)-5-allyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2480146.png)

![2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanyl-N,N-di(propan-2-yl)acetamide](/img/structure/B2480151.png)